molecular formula C6H6ClN3 B14737925 4-Aminobenzene-1-diazonium chloride CAS No. 10555-90-5

4-Aminobenzene-1-diazonium chloride

Katalognummer: B14737925
CAS-Nummer: 10555-90-5
Molekulargewicht: 155.58 g/mol
InChI-Schlüssel: JLLBHFPMIDLVRO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its ability to undergo various chemical reactions, making it a versatile intermediate in the preparation of azo dyes, pharmaceuticals, and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminobenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzene (aniline). The process is carried out by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as follows:

C6H5NH2+HNO2+HClC6H5N2Cl+2H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{Cl} + 2\text{H}_2\text{O} C6​H5​NH2​+HNO2​+HCl→C6​H5​N2​Cl+2H2​O

Industrial Production Methods

In industrial settings, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The resulting this compound is often used immediately in subsequent reactions due to its instability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobenzene-1-diazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form aniline or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

    Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.

    Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.

Major Products

    Substitution Reactions: Halogenated benzenes, phenols, and nitriles.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Aniline and its derivatives.

Wissenschaftliche Forschungsanwendungen

4-Aminobenzene-1-diazonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important in textile and printing industries.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of 4-Aminobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can participate in various electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is harnessed in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

4-Aminobenzene-1-diazonium chloride is unique among diazonium salts due to its specific reactivity and applications. Similar compounds include:

    Benzenediazonium chloride: Lacks the amino group, making it less versatile in certain reactions.

    4-Nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.

    2-Aminobenzene-1-diazonium chloride: The amino group is in a different position, leading to different reactivity patterns.

Eigenschaften

CAS-Nummer

10555-90-5

Molekularformel

C6H6ClN3

Molekulargewicht

155.58 g/mol

IUPAC-Name

4-aminobenzenediazonium;chloride

InChI

InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1

InChI-Schlüssel

JLLBHFPMIDLVRO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1N)[N+]#N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.